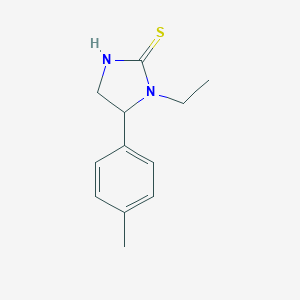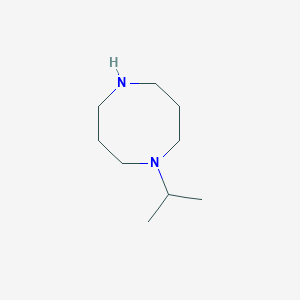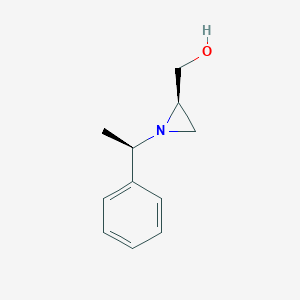
(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol is a chiral aziridine derivative that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity, making them valuable intermediates in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral starting material, ®-alpha-Methylbenzylamine.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. One common method involves the reaction of ®-alpha-Methylbenzylamine with an appropriate epoxide under basic conditions to yield the aziridine ring.
Introduction of Methanol Group: The final step involves the introduction of the methanol group at the 2-position of the aziridine ring. This can be achieved through nucleophilic substitution reactions using methanol as the nucleophile.
Industrial Production Methods
Industrial production of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Ring-Opening Reactions: Due to the ring strain, the aziridine ring can be opened under acidic or basic conditions, leading to the formation of amino alcohols or other ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like methanol, ethanol, and amines are employed in substitution reactions.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ring-opening reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, substituted, and ring-opened derivatives of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol.
科学的研究の応用
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or ring-opening reactions. These interactions can modulate biological pathways and lead to specific biological effects.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in polymer chemistry.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and properties.
Epoxide: A three-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Uniqueness
®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol is unique due to its chiral nature and the presence of both an aziridine ring and a methanol group. This combination of features imparts specific reactivity and potential for diverse applications in various fields of research and industry.
特性
IUPAC Name |
[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHDCBKAUDFBH-DFWSTUSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426841 |
Source


|
| Record name | ST031676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173034-70-3 |
Source


|
| Record name | ST031676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
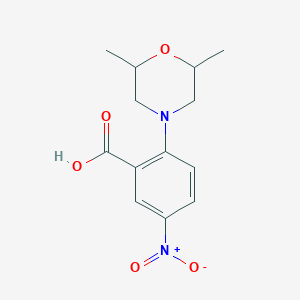
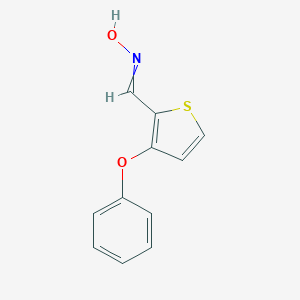
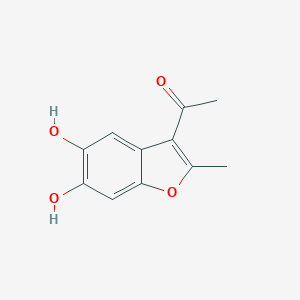


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)](/img/structure/B64291.png)
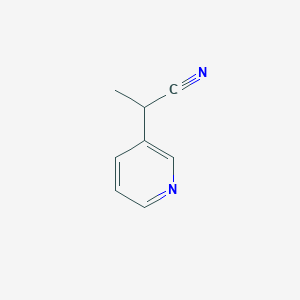
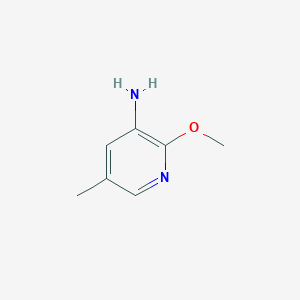
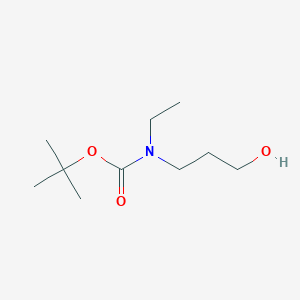
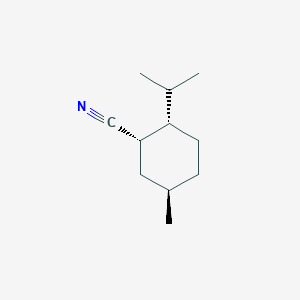
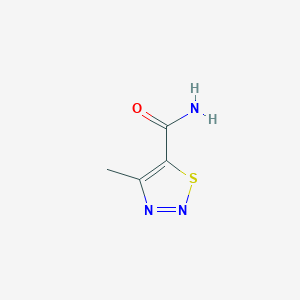
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
